3-(4-Bromo-3-nitrobenzoyl)propionic acid
Description
3-(4-Bromo-3-nitrobenzoyl)propionic acid is a brominated and nitrated derivative of propionic acid, characterized by a benzoyl group substituted with bromine (Br) at the 4-position and a nitro group (NO₂) at the 3-position on the aromatic ring. The bromine and nitro substituents are expected to influence electronic properties, reactivity, and biological activity compared to simpler derivatives.
Properties
Molecular Formula |
C10H8BrNO5 |
|---|---|
Molecular Weight |
302.08 g/mol |
IUPAC Name |
4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H8BrNO5/c11-7-2-1-6(5-8(7)12(16)17)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
InChI Key |
XNHOMBOQDITCPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Reactivity Differences :
- The nitro group in the target compound may direct electrophilic substitution reactions to specific positions on the benzene ring, unlike bromine-only analogs.
- Increased acidity of the propionic acid α-hydrogens is expected due to the electron-withdrawing nitro group, enhancing reactivity in condensation or cyclization reactions .
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